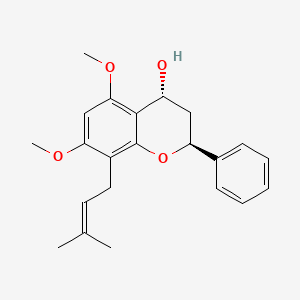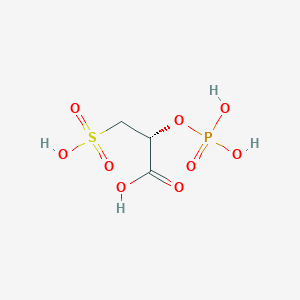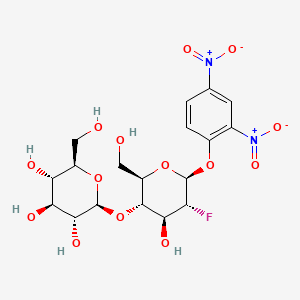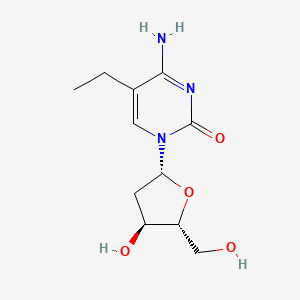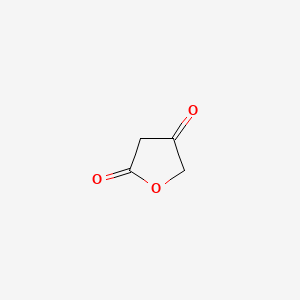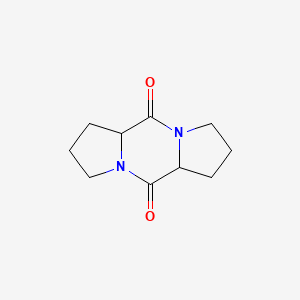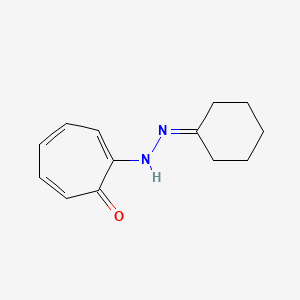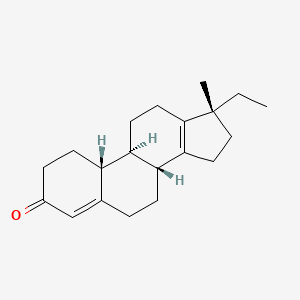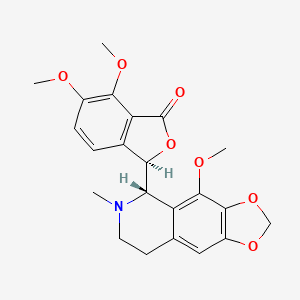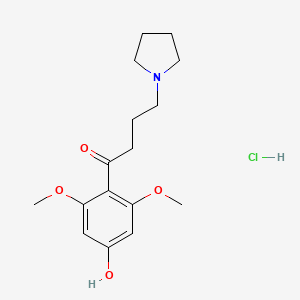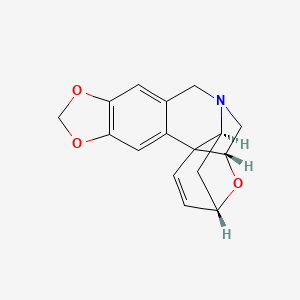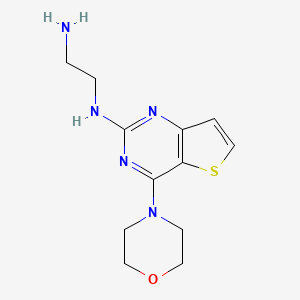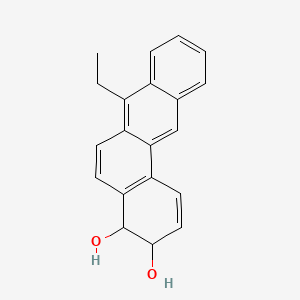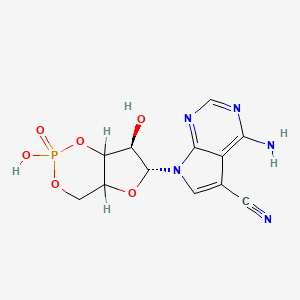
Cyverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyverine is a tertiary amino compound.
Scientific Research Applications
Vasodilator Action in Peripheral Vascular Diseases
Cyverine hydrochloride has been studied for its vasodilator action in chronic occlusive peripheral vascular diseases. However, it was found to have negligible effects and is not recommended as a vasodilator for these conditions (Popkin, 1941).
Interaction with Cyclodextrins
A study on the interaction between papaverine, a compound similar to cyverine, and cyclodextrins, showed that β-cyclodextrin and dimethyl-β-cyclodextrin could include the drug, indicating weak host–guest interaction. This research aids in understanding drug delivery systems involving cyverine and related compounds (Ventura et al., 1998).
Herbal Treatment of Irritable Bowel Syndrome
In the context of herbal medicine, Cyperus rotundus, a plant related to Cyverine, has been used in a study for treating irritable bowel syndrome. This indicates the potential of cyverine-related compounds in herbal treatments for gastrointestinal disorders (Sahib, 2013).
Vasodilating Agent for Tinnitus
Cyclandelate, a vasodilating agent similar to papaverine and by extension, cyverine, has been used in treating tinnitus. Although some patients reported a subjective reduction in tinnitus loudness, its overall impact did not warrant its continued use for this condition (Hester et al., 1998).
Prevention of Vasospasm in Subarachnoid Hemorrhages
Cyclosporine A, with a mechanism possibly related to cyverine, was investigated for preventing cerebral vasospasm in patients with Fisher Grade 3 subarachnoid hemorrhages. However, it failed to prevent the development of cerebral vasospasm or delayed ischemic deficits in high-risk patients (Manno et al., 1997).
properties
CAS RN |
4432-75-1 |
|---|---|
Product Name |
Cyverine |
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine |
InChI |
InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 |
InChI Key |
VEKYMVTZQGCUAQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
Canonical SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
Other CAS RN |
4432-75-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



